6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with 2-thienylmethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolopyridazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazolopyridazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and thienylmethyl groups contribute to the compound’s binding affinity and specificity. The triazolopyridazine core can interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methyl group instead of a thienylmethyl group.
6-Chloro-1,2,4-triazolo[4,3-b]pyridazine: Lacks the thienylmethyl substituent.
Uniqueness
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the thienylmethyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
6-chloro-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-8-3-4-9-12-13-10(15(9)14-8)6-7-2-1-5-16-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBFZKPLPRFQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.